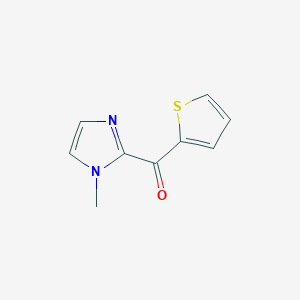

1-methyl-2-(thiophene-2-carbonyl)-1H-imidazole

Description

Properties

IUPAC Name |

(1-methylimidazol-2-yl)-thiophen-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c1-11-5-4-10-9(11)8(12)7-3-2-6-13-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWTIRHWQCUAYAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404985 | |

| Record name | (1-methyl-1H-imidazol-2-yl)(thien-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62366-48-7 | |

| Record name | (1-methyl-1H-imidazol-2-yl)(thien-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route and Reaction Conditions

The most commonly reported method for synthesizing 1-methyl-2-(thiophene-2-carbonyl)-1H-imidazole involves the nucleophilic acyl substitution reaction between 1-methylimidazole and thiophene-2-carbonyl chloride. This reaction proceeds as follows:

- Reagents: 1-methylimidazole and thiophene-2-carbonyl chloride.

- Catalyst/Base: Triethylamine or similar organic bases are employed to neutralize the hydrochloric acid generated during the reaction.

- Solvent and Conditions: Anhydrous organic solvents such as dichloromethane or tetrahydrofuran are used to prevent hydrolysis of the acyl chloride. The reaction is typically conducted under inert atmosphere and at low temperatures to moderate reaction rates and improve selectivity.

- Workup: After completion, the reaction mixture is quenched, and the product is isolated by standard extraction and purification techniques such as recrystallization or chromatographic methods.

This method is favored for its straightforwardness and relatively high yields. The reaction mechanism involves the nucleophilic attack of the imidazole nitrogen on the acyl chloride carbonyl carbon, forming the amide linkage characteristic of the target compound.

Summary Table: Preparation Methods of this compound and Related Imidazole Derivatives

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Acylation | 1-methylimidazole, thiophene-2-carbonyl chloride, triethylamine | Anhydrous solvent, inert atmosphere, low temp | Straightforward, high yield | Requires acyl chloride, moisture sensitive |

| One-Pot Cyclocondensation (general) | 1,2-diketones, aldehydes, primary amines, ammonium acetate, glacial acetic acid | Reflux at ~110 °C, acidic medium | Operational simplicity, diversity | Needs adaptation for thiophene substrates |

| Metal-Free One-Pot Synthesis (general) | Arylmethylamines, 1,2-dicarbonyls, AcOH | Solvent-free, aerobic, 140 °C | Green chemistry, mild conditions | Limited substrate scope |

| Acid-Mediated Denitrogenative Method | Triazole derivatives, DMSO, conc. HCl | Reflux, extraction, chromatography | Novel functionalization pathways | Multi-step, complex precursors |

| Modular Oxidation–Condensation | Ketones, aldehydes, NH4OAc, catalytic HBr, DMSO | Sequential oxidation and condensation, 60–85 °C | High yields, modular, versatile | Not yet applied to thiophene derivatives |

Research Findings and Notes

The direct acylation method remains the primary and most efficient route for synthesizing this compound, with triethylamine effectively scavenging HCl to drive the reaction forward.

Alternative methods for imidazole synthesis emphasize green and modular approaches but require further adaptation to incorporate thiophene-2-carbonyl groups specifically.

Reaction monitoring by thin-layer chromatography (TLC) and purification by recrystallization or chromatography are standard to ensure product quality.

The thiophene ring in the product is sensitive to oxidation; hence, reaction conditions must be controlled to avoid side reactions such as sulfoxide or sulfone formation.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-(thiophene-2-carbonyl)-1H-imidazole can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to a hydroxyl group.

Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine under acidic conditions.

Major Products Formed

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: 1-methyl-2-(thiophene-2-hydroxymethyl)-1H-imidazole.

Substitution: Various substituted thiophene derivatives depending on the substituent introduced.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 1-methyl-2-(thiophene-2-carbonyl)-1H-imidazole is its role as an anticancer agent. Research indicates that imidazole derivatives can exhibit potent cytotoxic effects against various cancer cell lines.

Case Study: DNA Intercalation and Cytotoxicity

A study demonstrated that imidazole derivatives, including those structurally similar to this compound, can intercalate with DNA, leading to significant antiproliferative activity. The compounds were tested against HepG2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) cell lines, showing enhanced activity compared to standard chemotherapeutics like doxorubicin . The mechanism involves direct interaction with DNA, inhibiting topoisomerase II, which is crucial for DNA replication and repair.

Antioxidant Properties

Research has also identified the compound's potential as an antioxidant. Antioxidants are vital in combating oxidative stress, which contributes to various diseases, including cancer and neurodegenerative disorders.

Case Study: Synthesis of Novel Derivatives

A study focused on synthesizing novel derivatives of thiophene and imidazole reported that these compounds exhibited significant antioxidant activity in vitro. The presence of the thiophene moiety was essential for enhancing the radical scavenging capabilities of the synthesized compounds . This suggests that this compound could be developed further into effective antioxidant agents.

Antimicrobial Activity

Imidazole derivatives are well-known for their antimicrobial properties. The compound has shown efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Case Study: Evaluation Against Pathogens

In a comparative study, several imidazole derivatives were evaluated for their antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with thiophene substitutions displayed enhanced antimicrobial effects compared to their unsubstituted counterparts . This highlights the potential of this compound in treating infections caused by resistant bacterial strains.

Neuroprotective Effects

Emerging research suggests that imidazole derivatives may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Case Study: Neuroprotection Mechanisms

A recent investigation into the neuroprotective effects of imidazole compounds revealed that they could mitigate oxidative stress-induced neuronal damage in vitro. The study indicated that these compounds might modulate neuroinflammatory pathways, providing a protective effect against neuronal cell death . This positions this compound as a promising candidate for further research in neuropharmacology.

Mechanism of Action

The mechanism of action of 1-methyl-2-(thiophene-2-carbonyl)-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

- 1-methyl-2-(thiophene-2-carbonyl)-1H-pyrrole

- 1-methyl-2-(thiophene-2-carbonyl)-1H-pyridine

- 1-methyl-2-(thiophene-2-carbonyl)-1H-pyrazole

Uniqueness

1-methyl-2-(thiophene-2-carbonyl)-1H-imidazole is unique due to the presence of both imidazole and thiophene rings, which confer distinct chemical reactivity and biological activity. The imidazole ring is known for its ability to coordinate with metal ions, while the thiophene ring provides aromatic stability and electronic properties .

Biological Activity

1-methyl-2-(thiophene-2-carbonyl)-1H-imidazole is a heterocyclic compound that incorporates both imidazole and thiophene rings, which are known for their significant biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's structure features a methyl group on the imidazole ring and a thiophene carbonyl moiety, contributing to its unique reactivity and interaction with biological targets. The presence of these functional groups allows for various chemical reactions and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Metal Ion Coordination : The imidazole ring can coordinate with metal ions, which is crucial for enzyme activity modulation.

- π-π Interactions : The thiophene ring can engage in π-π stacking interactions with aromatic amino acids in proteins, influencing enzyme or receptor activity.

Anticancer Activity

Research indicates that imidazole derivatives, including those similar to this compound, demonstrate significant anticancer properties. For instance, compounds within this class have shown promising results against various cancer cell lines:

- IC50 Values : Studies have reported IC50 values indicating the concentration required to inhibit cell growth by 50%. For related imidazole compounds, IC50 values were found to be lower than those for traditional chemotherapeutics like cisplatin in certain cell lines .

Antimicrobial Activity

Imidazole derivatives are also recognized for their antimicrobial properties. The compound's structure allows it to interact with microbial enzymes or receptors, potentially leading to inhibition of growth or metabolism in pathogenic organisms .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in critical biological pathways. For example, the inhibition of DprE1 (a target for tuberculosis treatment) has been observed with compounds containing similar structures . This suggests that this compound may also possess potential as an antimicrobial agent against resistant strains.

Study on FLT3 Inhibition

A study focused on imidazo[1,2-a]pyridine-thiophene derivatives highlighted the importance of structural modifications in enhancing FLT3 inhibition, a critical target in acute myeloid leukemia (AML). Although not directly studying this compound, the findings underscore the relevance of thiophene-containing compounds in developing effective cancer therapies .

Synthesis and Evaluation of Related Compounds

Research involving the synthesis of various substituted imidazoles has shown that modifications can lead to compounds with enhanced biological activities. Compounds with similar scaffolds have been evaluated for their interactions with biological targets through molecular docking studies, revealing promising binding affinities that correlate with their biological efficacy .

Comparative Analysis of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-methyl-2-(thiophene-2-carbonyl)-1H-imidazole, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or cross-coupling reactions . For example, thiophene-2-carbonyl chloride could react with 1-methyl-1H-imidazole under basic conditions (e.g., triethylamine) in anhydrous dichloromethane at 0–25°C. Catalytic approaches, such as using DMAP (4-dimethylaminopyridine), may enhance acylation efficiency. Purification typically involves flash chromatography (silica gel, toluene/EtOAc gradients) .

- Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2:1 acyl chloride:imidazole ratio). Elemental analysis and spectroscopic data (IR, H/C NMR) validate purity .

Q. Which spectroscopic techniques are critical for characterizing the structure and purity of this compound?

- Methodological Answer :

- H/C NMR : Confirm substituent positions (e.g., thiophene carbonyl resonance at ~160 ppm in C NMR, imidazole protons at 7.2–7.5 ppm) .

- IR Spectroscopy : Detect carbonyl stretches (~1650–1700 cm) and aromatic C-H bonds (~3100 cm) .

- Mass Spectrometry (EIMS) : Molecular ion peaks (e.g., m/z 220–250 range) and fragmentation patterns verify molecular weight .

- Elemental Analysis : Match calculated vs. experimental C, H, N, S percentages (e.g., C: ~55%, N: ~12%) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies :

- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, then quantify degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

- Thermal Stability : Use TGA/DSC to determine decomposition temperatures (expected >200°C for imidazole derivatives) .

Advanced Research Questions

Q. What computational strategies predict the binding interactions of this compound with biological targets (e.g., enzymes)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR kinase). The thiophene carbonyl may form hydrogen bonds with active-site residues (e.g., Lys745), while the imidazole ring engages in π-π stacking .

- MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess binding stability. Analyze RMSD (<2 Å) and hydrogen bond occupancy (>50%) .

- Free Energy Calculations : MM-PBSA/GBSA quantify binding affinities (ΔG ~ -8 to -10 kcal/mol for active derivatives) .

Q. How do structural modifications (e.g., substituents on thiophene/imidazole) influence bioactivity and physicochemical properties?

- Methodological Answer :

- SAR Studies : Synthesize derivatives with electron-withdrawing (e.g., -NO) or donating (-OCH) groups on thiophene. Test in vitro activity (e.g., IC against cancer cells) and correlate with Hammett σ values .

- LogP Calculations : Use ChemDraw or ACD/Labs to predict lipophilicity. Thiophene derivatives often show LogP ~2–3, balancing membrane permeability and solubility .

- Table :

| Substituent | IC (μM) | LogP |

|---|---|---|

| -H | 12.5 | 2.1 |

| -NO | 5.8 | 1.8 |

| -OCH | 18.3 | 2.4 |

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times). For instance, IC discrepancies may arise from differences in ATP concentrations in kinase assays .

- Purity Validation : Use HPLC-MS to confirm compound integrity; impurities (e.g., 1-methyl-1H-imidazole) can skew results .

- Dose-Response Curves : Perform 8-point assays in triplicate to improve reproducibility .

Q. What experimental and computational approaches elucidate the compound’s photophysical properties (e.g., fluorescence)?

- Methodological Answer :

- UV-Vis/FL Spectroscopy : Measure absorption/emission spectra in DMSO. Thiophene’s conjugation may yield λ ~300–350 nm and λ ~400–450 nm .

- TD-DFT Calculations : Gaussian 16 simulations predict excited-state transitions. HOMO-LUMO gaps (~3.5 eV) correlate with observed λ .

Key Challenges & Future Directions

- Stereochemical Control : Racemization during synthesis requires chiral HPLC or asymmetric catalysis .

- Scalability : Transition from batch to flow chemistry improves yield consistency; optimize solvent/reagent ratios .

- Toxicity Profiling : Use in silico tools (ADMET Predictor) to assess hepatotoxicity risks and guide structural refinements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.